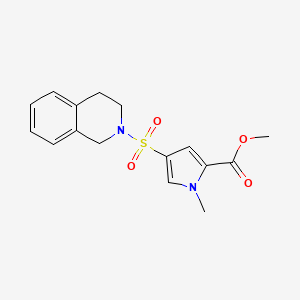![molecular formula C12H16N4 B7518442 N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7518442.png)
N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has shown promising results in inhibiting certain enzymes and receptors, making it a potential candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves the inhibition of certain enzymes and receptors. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation. It has also been shown to inhibit the activity of phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine are still being studied. However, it has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo studies. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine in lab experiments include its potential as a candidate for drug discovery and development. Its ability to inhibit certain enzymes and receptors makes it a valuable tool in studying various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.
Orientations Futures
There are several future directions for the study of N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. These include:
1. Further studies to determine its efficacy and safety in vivo models.
2. Exploration of its potential applications in the treatment of cancer, inflammation, and neurological disorders.
3. Development of derivatives of this compound to increase its potency and selectivity.
4. Studies to determine its potential as a therapeutic agent for other diseases.
5. Exploration of its potential as a tool for studying the mechanisms of various diseases.
Méthodes De Synthèse
The synthesis of N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves several steps. The first step involves the reaction of cyclopentylmethylamine with 2,4-dichloro-5-nitropyrimidine to form N-(cyclopentylmethyl)-2,4-dichloro-5-nitropyrimidin-7-amine. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon. The final step involves the cyclization of the resulting compound to form N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Applications De Recherche Scientifique
N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit certain enzymes and receptors, making it a potential candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-4-9(3-1)7-14-12-10-5-6-13-11(10)15-8-16-12/h5-6,8-9H,1-4,7H2,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPCWAYDOVFPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC2=NC=NC3=C2C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)
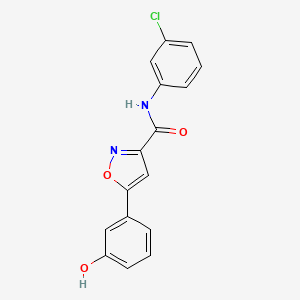
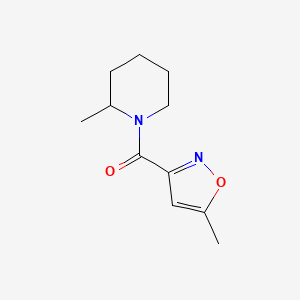
![1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)


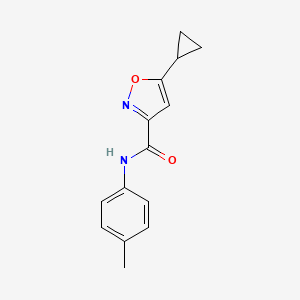
![N-butyl-1-[(4-chlorophenyl)sulfonyl]cyclopropanecarboxamide](/img/structure/B7518408.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide](/img/structure/B7518415.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methylphenyl)-N~2~-methylglycinamide](/img/structure/B7518421.png)
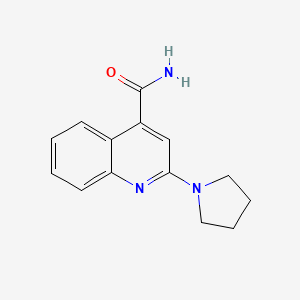

![methyl 1-methyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7518452.png)
